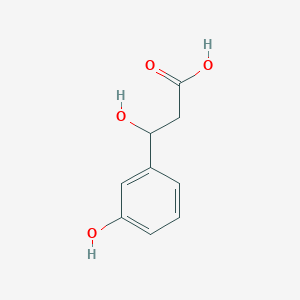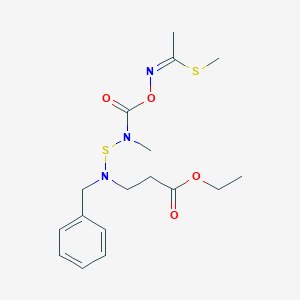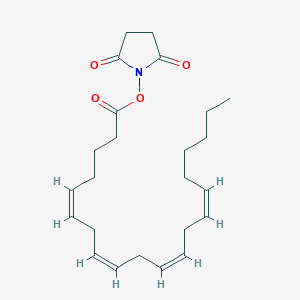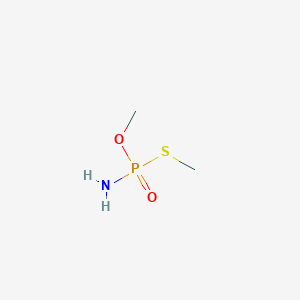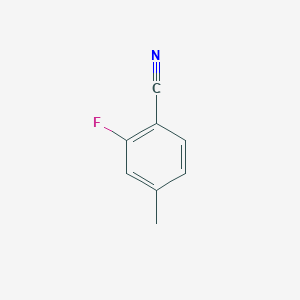
n-(3-Acetylphenyl)-n-ethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis The synthesis of related compounds often involves multi-step reactions including acetylation, ethylation, and condensation processes. For instance, Gong Fenga (2007) detailed the synthesis of a related compound, highlighting improvements in reduction, acetylation, and ethylation methods, resulting in high yields and purity over 99% by HPLC (Gong Fenga, 2007). Similarly, the synthesis of N-acetyl α,β-unsaturated γ-lactam derivatives provides a model for creating complex structures through multi-component reactions (Sakineh Asghari, M. Tajbakhsh, V. Taghipour, 2008).
Molecular Structure Analysis Structural analysis often employs techniques like X-ray diffraction and NMR spectroscopy. A study by G. Sharma et al. (2018) on a similar compound described the crystallization in the orthorhombic system, demonstrating the molecule's complex geometry and intermolecular interactions, such as hydrogen bonds (G. Sharma et al., 2018).
Chemical Reactions and Properties Chemical reactions and properties of similar compounds can be diverse, including acetylation and ethylation as key steps in synthesis. Studies also delve into the reactivity under various conditions and the effects of different substituents on the molecule's behavior (Deepali B Magadum, G. Yadav, 2018).
Physical Properties Analysis Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding a compound's behavior in different environments. Research into related compounds focuses on these aspects to predict and optimize the compound's applications in various fields.
Chemical Properties Analysis The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental for application in synthesis and drug design. The study on the synthesis, structure, and bio-assay of related compounds illustrates the importance of understanding these properties for developing potential pharmaceutical applications (V. Devi, P. Awasthi, 2022).
科学的研究の応用
Antioxidant and Detoxifying Properties
Research on related compounds such as N-acetylcysteine (NAC) has shown promise in a variety of therapeutic areas due to its antioxidant properties, ability to modulate glutamatergic, neurotropic, and inflammatory pathways, and as a detoxifying agent. It has been used in clinical practice for several disorders, including acetaminophen overdose, by acting as a precursor for glutathione synthesis, which is crucial for detoxifying harmful substances in the liver. NAC's therapeutic potential extends to psychiatric disorders, where it has shown promising results in the treatment of conditions like addiction, compulsive disorders, and schizophrenia (Samuni et al., 2013; Dean et al., 2011).
Role in Managing Psychiatric Disorders
N-acetylcysteine has been explored for its utility in psychiatric contexts, particularly for its ability to influence neurotransmitter systems and inflammatory processes, which are often implicated in psychiatric conditions. Studies suggest NAC could be beneficial in treating disorders like bipolar disorder and schizophrenia, potentially due to its effects on neuroinflammation and oxidative stress pathways (Dean et al., 2011).
Treatment of Neurological Disorders
Further research indicates N-acetylcysteine's potential in neurology, particularly for neuroprotective effects in conditions such as Parkinson's and Alzheimer's disease. This is based on its antioxidative activity, ability to modulate glutamatergic transmission, and influence on neurotrophic factors, highlighting a broad spectrum of action that could be applicable to various neurological pathologies (Minarini et al., 2017).
Modulation of Inflammatory and Antioxidant Pathways
NAC's mechanisms, particularly in relation to its anti-inflammatory and antioxidant capacities, suggest it may have wider applications in managing conditions associated with oxidative stress and inflammation. Its role in replenishing glutathione levels and modulating inflammatory cytokines presents a potential avenue for research into treatments for chronic diseases and conditions characterized by oxidative damage and inflammatory processes (Rushworth & Megson, 2014).
Potential for Broader Clinical Applications
The therapeutic applications of NAC and its derivatives, such as N-acetylcysteine amide (NACA), are still being explored, with studies highlighting its potential beyond just a mucolytic or antidote for acetaminophen poisoning. The improved bioavailability and membrane permeability of derivatives like NACA may help in overcoming some of the limitations of NAC, particularly in crossing the blood-brain barrier, which could expand its use in treating neurological disorders and other conditions where enhanced antioxidant capacity is beneficial (Sunitha et al., 2013).
特性
IUPAC Name |
N-(3-acetylphenyl)-N-ethylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-4-13(10(3)15)12-7-5-6-11(8-12)9(2)14/h5-8H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHSUNANTLODHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C(=O)C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(3-Acetylphenyl)-n-ethylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dibenz[a,c]anthracene](/img/structure/B33276.png)
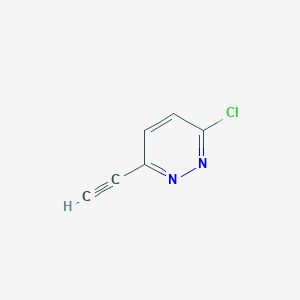
![2,4-Dichlorothieno[3,2-d]pyrimidine](/img/structure/B33283.png)
![[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] 4-methylbenzenesulfonate](/img/structure/B33285.png)


